Schiarisanrin C
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Overview
Description
Preparation Methods
Schiarisanrin C is typically isolated from the ethanolic extract of Schizandra arisanensis. The isolation process involves several chromatographic techniques to purify the compound
Chemical Reactions Analysis
Schiarisanrin C undergoes various chemical reactions, including oxidation and reduction. It has been observed to interact with cytokine-mediated pathways, leading to cell death in a dose-dependent manner . Common reagents and conditions used in these reactions include ethanolic extracts and chromatographic purification techniques . The major products formed from these reactions are typically other homolignan compounds.
Scientific Research Applications
Schiarisanrin C has been extensively studied for its anti-tumor properties. It has shown cytotoxic activity against several cancer cell lines, including KB epidermoid carcinoma, COLO-205 colon carcinoma, HEPA hepatoma, and HELA cervix tumor cells . Additionally, it has been investigated for its potential to ameliorate cytokine-mediated cytotoxicity in insulin-secreting cells . This makes it a promising candidate for further research in cancer therapy and diabetes treatment.
Mechanism of Action
The mechanism of action of Schiarisanrin C involves its interaction with cytokine-mediated pathways. It has been shown to suppress stress-activated protein kinase/c-Jun NH2-terminal kinase activity, which plays a role in cytokine-mediated cell death . This suppression leads to the re-activation of insulin exocytosis in cytokine-treated cells, indicating its potential insulinotropic effects .
Comparison with Similar Compounds
Schiarisanrin C is part of a group of C19 homolignans isolated from Schizandra arisanensis. Similar compounds include Schiarisanrin A, Schiarisanrin B, and Schiarisanrin D . These compounds share a similar chemical structure but differ in their biological activities. This compound is unique due to its potent cytotoxic activity against a wide range of cancer cell lines .
Properties
Molecular Formula |
C29H28O8 |
---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] benzoate |
InChI |
InChI=1S/C29H28O8/c1-15-10-18-11-20(32-3)25(33-4)27(30)29(18)13-34-26-22(29)19(12-21-24(26)36-14-35-21)23(16(15)2)37-28(31)17-8-6-5-7-9-17/h5-9,11-12,15-16,23H,10,13-14H2,1-4H3/t15-,16-,23-,29+/m1/s1 |
InChI Key |
RMKQIKRRIGHWHR-HUEIWROHSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C(=O)[C@@]23COC4=C3C(=CC5=C4OCO5)[C@@H]([C@@H]1C)OC(=O)C6=CC=CC=C6)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=O)C23COC4=C3C(=CC5=C4OCO5)C(C1C)OC(=O)C6=CC=CC=C6)OC)OC |
Origin of Product |
United States |
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